molecular formula C9H17NO B1614116 1-(3-Methylpiperidin-1-yl)propan-2-one CAS No. 856286-98-1

1-(3-Methylpiperidin-1-yl)propan-2-one

Cat. No. B1614116
CAS RN: 856286-98-1
M. Wt: 155.24 g/mol
InChI Key: AIGVNAXQRMSJGZ-UHFFFAOYSA-N
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Description

“1-(3-Methylpiperidin-1-yl)propan-2-one” is a chemical compound with the molecular formula C9H17NO . It is used for research purposes .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

1-(3-Methylpiperidin-1-yl)propan-2-one is involved in various synthetic pathways and structural analyses. For instance, its derivatives have been characterized through techniques like FTIR, UV–Vis, NMR spectroscopy, and X-ray diffraction, aiding in understanding their molecular structures and electronic properties. These studies are crucial for the development of novel compounds with potential applications in various fields, including materials science and pharmacology (Nycz et al., 2011).

Biotechnological Production

The compound plays a role in the biotechnological production of chemicals like 1,3-Propanediol, a valuable monomer in the synthesis of polymers. Research on genetically engineered microorganisms for the efficient biosynthesis of 1,3-Propanediol highlights the compound's significance in industrial biotechnology and sustainable chemical production (Yang et al., 2018).

Medicinal Chemistry

In medicinal chemistry, derivatives of 1-(3-Methylpiperidin-1-yl)propan-2-one are explored for their potential biological activities. Studies on compounds like N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives have investigated their binding affinity and selectivity at sigma receptors, contributing to the development of novel ligands for neurological research and potential therapeutic applications (Berardi et al., 2005).

Material Science

In material science, the compound's derivatives are investigated for their electrochemical behaviors and applications in developing new materials. For example, research on transition metal complexes containing nitrogen heterocyclic sulfur donor ligands derived from 1-(3-Methylpiperidin-1-yl)propan-2-one has provided insights into their electrochemical properties and potential applications in catalysis and material development (Görgülü et al., 2009).

Catalysis

The compound and its derivatives have been explored as catalysts in organic synthesis, demonstrating their versatility in facilitating various chemical reactions. Studies on the use of 1-(3-Methylpiperidin-1-yl)propan-2-one derivatives in catalytic processes, such as transfer hydrogenation, highlight their potential as effective catalysts in synthetic chemistry (Zhang et al., 2009).

properties

IUPAC Name

1-(3-methylpiperidin-1-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-8-4-3-5-10(6-8)7-9(2)11/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGVNAXQRMSJGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649176
Record name 1-(3-Methylpiperidin-1-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

856286-98-1
Record name 1-(3-Methylpiperidin-1-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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